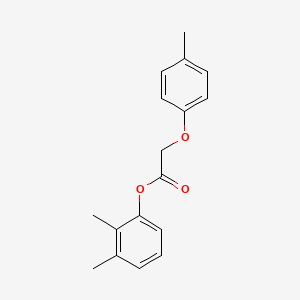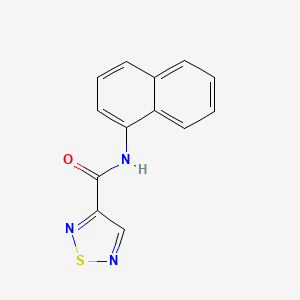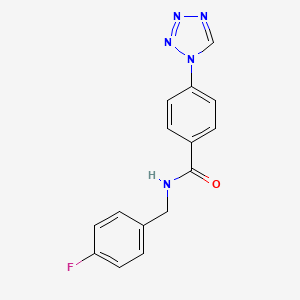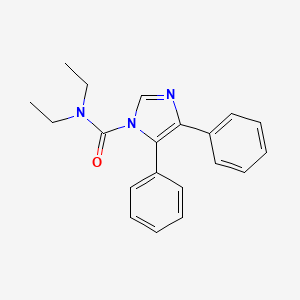![molecular formula C15H15N3O4S B5805689 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTC, and it is a thiophene-based molecule that has been synthesized using a specific method.
科学的研究の応用
DMNTC has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DMNTC has been shown to have potent anticancer activity in vitro, and it has been tested in animal models with promising results. Additionally, DMNTC has been studied for its potential use as an antimicrobial agent, and it has shown activity against a wide range of bacteria and fungi.
作用機序
The mechanism of action of DMNTC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in cancer cells and microorganisms. DMNTC has been shown to induce cell death in cancer cells by disrupting the cell cycle and inducing apoptosis. In microorganisms, DMNTC has been shown to disrupt the cell wall and membrane, leading to cell death.
Biochemical and Physiological Effects:
DMNTC has been shown to have significant biochemical and physiological effects in vitro and in animal models. It has been shown to reduce tumor growth and metastasis in animal models of cancer, and it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, DMNTC has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using DMNTC in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory properties. Additionally, DMNTC is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, there are also some limitations to using DMNTC in lab experiments. One of the main limitations is its low solubility in water, which may make it difficult to administer in vivo. Additionally, DMNTC has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on DMNTC. One area of research is in the development of new drugs based on DMNTC for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of DMNTC and its effects on different cell types. Finally, more research is needed to determine the safety and efficacy of DMNTC in human clinical trials.
合成法
DMNTC can be synthesized using a specific method that involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a catalyst to yield DMNTC. The synthesis of DMNTC is a complex process that requires careful attention to detail, and it has been optimized over the years to improve the yield and purity of the final product.
特性
IUPAC Name |
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-7-9(3)23-15(12(7)13(16)19)17-14(20)10-5-4-6-11(8(10)2)18(21)22/h4-6H,1-3H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPXIDKDQEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)


![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)